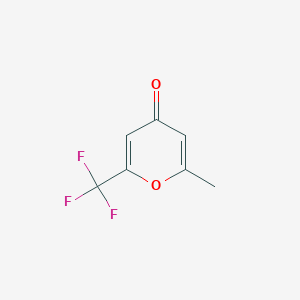

2-methyl-6-(trifluoromethyl)-4H-pyran-4-one

Übersicht

Beschreibung

2-methyl-6-(trifluoromethyl)-4H-pyran-4-one is an organic compound with the molecular formula C7H5F3O2 and a molecular weight of 178.11 g/mol It is a pyran derivative, characterized by a six-membered ring containing one oxygen atom and a trifluoromethyl group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one can be achieved through multicomponent reactions involving substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These methods are favored for their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in bulk quantities and can be supplied in various grades, including high purity forms .

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-6-(trifluoromethyl)-4H-pyran-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can yield reduced derivatives of the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized pyran derivatives, while substitution reactions can produce a variety of functionalized pyran compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as a crucial building block in the synthesis of various organic molecules, particularly in the development of novel fluorophores and biologically active compounds. The trifluoromethyl group significantly influences the electronic properties of derivatives, making them suitable for applications in photonics and materials science .

Photophysical Properties

The incorporation of this compound into conjugated systems has been shown to enhance photophysical properties such as fluorescence and solvatochromism. These characteristics are beneficial for developing sensors and imaging agents in biological applications .

Research indicates that derivatives of this compound exhibit various biological activities, including antimicrobial and antiviral properties. For instance, studies have highlighted its potential against HIV and other pathogens, making it a candidate for further pharmacological exploration .

Case Study 1: Synthesis of Fluorophores

A recent study focused on synthesizing conjugated pyrone derivatives that incorporate this compound. The researchers utilized enamination techniques to create highly fluorescent compounds with significant Stokes shifts, indicating their potential use in fluorescence microscopy and as indicators in chemical sensing applications .

| Compound | Yield (%) | Fluorescence Intensity | Stokes Shift (nm) |

|---|---|---|---|

| Pyrone A | 43 | High | 204 |

| Pyrone B | 72 | Moderate | 150 |

In another investigation, derivatives of this compound were evaluated for their antiviral properties. The study found that specific modifications to the pyran structure significantly enhanced activity against viral strains, suggesting pathways for drug development targeting infectious diseases .

| Derivative | Activity | Target Virus | IC50 (µM) |

|---|---|---|---|

| Derivative X | Active | HIV | 5.0 |

| Derivative Y | Inactive | Influenza | >50 |

Wirkmechanismus

The mechanism of action of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-methyl-6-(trifluoromethyl)-4H-pyran-4-one can be compared with other pyran derivatives, such as:

2-Pyrone: A six-membered ring with a carbonyl group at the 2-position.

4-Pyrone: A six-membered ring with a carbonyl group at the 4-position.

6-Methyl-2-pyrone: Similar to this compound but without the trifluoromethyl group.

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to other pyran derivatives.

Biologische Aktivität

2-Methyl-6-(trifluoromethyl)-4H-pyran-4-one is a fluorinated organic compound that has garnered attention for its diverse biological activities. This article reviews its antimicrobial, antiviral, and potential therapeutic properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a pyran ring with a trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances lipophilicity and may improve interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activities. A study evaluating various derivatives of 4H-pyran-4-one revealed that specific compounds demonstrated significant effectiveness against bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .

Antiviral Activity

The compound has also been investigated for its antiviral properties. In vitro studies have shown that it can inhibit viral replication, particularly in cases involving RNA viruses. The mechanism of action is believed to involve interference with viral enzymes or host cell pathways essential for viral propagation .

The biological effects of this compound are mediated through its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in metabolic pathways of pathogens.

- Receptor Interaction: It can bind to cellular receptors, modulating signaling pathways that affect cell proliferation and apoptosis.

Case Studies

- Anticonvulsant Activity: A study synthesized several derivatives of 4H-pyran-4-one to evaluate their anticonvulsant properties. Among these, one derivative containing the trifluoromethyl group exhibited significant protective effects in maximal electroshock tests, indicating potential for further development as an anticonvulsant drug .

- Antifungal Activity: In another investigation, compounds derived from this compound were tested against various fungi. The findings demonstrated that certain derivatives had broad-spectrum antifungal activity, making them candidates for antifungal drug development .

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with related compounds:

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| 2-Pyrone | Moderate antimicrobial | Lacks trifluoromethyl group |

| 6-Methyl-2-pyrone | Limited antiviral | Similar structure without fluorination |

| 6-Trifluoromethyl-2-pyrone | Enhanced activity | Increased lipophilicity |

Research Applications

The unique properties of this compound make it a valuable building block in organic synthesis. It is utilized in the development of new pharmaceuticals, agrochemicals, and specialty chemicals due to its versatile reactivity and biological activity .

Eigenschaften

IUPAC Name |

2-methyl-6-(trifluoromethyl)pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2/c1-4-2-5(11)3-6(12-4)7(8,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNCXRKURVVCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(O1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368050 | |

| Record name | 2-methyl-6-(trifluoromethyl)pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204516-30-3 | |

| Record name | 2-methyl-6-(trifluoromethyl)pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.